molecular formula C9H4F3NO2 B6616702 3-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1048034-95-2

3-cyano-4-(trifluoromethyl)benzoic acid

Cat. No.: B6616702
CAS No.: 1048034-95-2
M. Wt: 215.13 g/mol
InChI Key: BGQDDAISOZKNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is used in pharmaceutical testing , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in pharmaceutical testing and the Suzuki–Miyaura coupling , it’s likely that the compound affects various biochemical pathways.

Result of Action

Given its use in pharmaceutical testing , it’s likely that the compound has various molecular and cellular effects.

Action Environment

It’s known that the compound’s reaction temperature range in the conventional batch process is generally selected to be 273278 k , suggesting that temperature is an important environmental factor for its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile formation reaction, where a suitable precursor undergoes a reaction with a cyanating agent under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrile formation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyano-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-3-(trifluoromethyl)benzoic acid
  • 3-cyano-4-(methyl)benzoic acid
  • 4-cyano-3-(methyl)benzoic acid

Uniqueness

3-cyano-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and physical properties.

Biological Activity

3-Cyano-4-(trifluoromethyl)benzoic acid (CFTBA) is a small molecule characterized by its unique structural features, including a cyano group and a trifluoromethyl group. These functional groups significantly enhance its lipophilicity and reactivity, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activity of CFTBA, focusing on its antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C₉H₄F₃NO₂
  • Molecular Weight : 215.13 g/mol
  • Key Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Cyano group contributes to chemical reactivity.

Antimicrobial Properties

Research indicates that CFTBA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the structural features that allow it to interact with bacterial enzymes and metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.78 μg/ml against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Bacterial StrainMIC (μg/ml)
Staphylococcus aureus0.78
Enterococcus faecalis0.78
Escherichia coli>100

The trifluoromethyl substituent has been shown to enhance the antibacterial activity of related compounds, suggesting that similar modifications could be beneficial for CFTBA .

The mechanism by which CFTBA exerts its biological effects involves several pathways:

  • Enzyme Inhibition : CFTBA interacts with bacterial enzymes involved in metabolic processes, inhibiting their function and leading to bacterial cell death.
  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates the penetration of biological membranes, allowing the compound to reach intracellular targets effectively.
  • Protein Interaction : The cyano group can participate in hydrogen bonding with target proteins, influencing their activity and function .

Case Studies

Several studies have documented the biological activity of CFTBA and related compounds:

  • Study on Antimicrobial Activity : A recent study evaluated various benzoic acid derivatives, including CFTBA, for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that CFTBA significantly reduced biofilm formation at concentrations below its MIC .
  • In Vivo Toxicity Assessment : In vivo studies using mouse models demonstrated that doses up to 50 mg/kg of CFTBA did not show harmful effects on major organs, indicating a favorable safety profile for further development .

Properties

IUPAC Name

3-cyano-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQDDAISOZKNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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